molecular formula C20H25N3O B2478373 2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one CAS No. 2309313-33-3

2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one

Cat. No.: B2478373
CAS No.: 2309313-33-3
M. Wt: 323.44
InChI Key: HBQHEGBGVQMQIZ-UHFFFAOYSA-N
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Description

2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]butan-1-one is a complex organic compound that features a unique structure combining a phenyl group, a pyrazole ring, and an azabicyclooctane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]butan-1-one typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the phenyl group to the intermediate product under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-pyrazole
  • 8-azabicyclo[3.2.1]octane
  • 1-phenyl-3-(1H-pyrazol-1-yl)butan-1-one

Uniqueness

2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-19(15-7-4-3-5-8-15)20(24)23-16-9-10-17(23)14-18(13-16)22-12-6-11-21-22/h3-8,11-12,16-19H,2,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQHEGBGVQMQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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